H-Thr(tBu)-OMe.HCl

Peptide Synthesis Protecting Group Strategy Amino Acid Derivatives

H-Thr(tBu)-OMe.HCl (O-tert-Butyl-L-threonine methyl ester hydrochloride) is a doubly protected L-threonine derivative, featuring a tert-butyl (tBu) ether on its side-chain hydroxyl and a methyl ester (OMe) capping its C-terminus, presented as a stable hydrochloride salt. It belongs to the class of amino acid building blocks essential for stepwise solid-phase and solution-phase peptide synthesis.

Molecular Formula C9H20ClNO3
Molecular Weight 225.71 g/mol
CAS No. 71989-43-0
Cat. No. B555313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Thr(tBu)-OMe.HCl
CAS71989-43-0
Synonyms71989-43-0; (2S,3R)-Methyl2-amino-3-(tert-butoxy)butanoatehydrochloride; H-Thr(tBu)-OMe.HCl; O-tert-Butyl-L-threoninemethylesterhydrochloride; H-THR(TBU)-OMEHCL; methylO-(1,1-dimethylethyl)-L-threoninatehydrochloride; O-T-Butyl-L-ThreonineMethylEsterHydrochloride; H-Thr(t-Bu)-OMe*HCl; KSC491O2B; 81655_ALDRICH; H-Thr(tBU)-OMehydrochloride; SCHEMBL3505000; 81655_FLUKA; CTK3J1720; MolPort-003-939-057; SDHKEUUZUMQSAD-HHQFNNIRSA-N; 1173AC; KM1441; AKOS024258517; EBD1117832; RTR-023599; AK-46093; TR-023599; A7397; FT-0686511
Molecular FormulaC9H20ClNO3
Molecular Weight225.71 g/mol
Structural Identifiers
SMILESCC(C(C(=O)OC)N)OC(C)(C)C.Cl
InChIInChI=1S/C9H19NO3.ClH/c1-6(13-9(2,3)4)7(10)8(11)12-5;/h6-7H,10H2,1-5H3;1H/t6-,7+;/m1./s1
InChIKeySDHKEUUZUMQSAD-HHQFNNIRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Thr(tBu)-OMe.HCl (CAS 71989-43-0) – Protected Amino Acid for Peptide Synthesis


H-Thr(tBu)-OMe.HCl (O-tert-Butyl-L-threonine methyl ester hydrochloride) is a doubly protected L-threonine derivative, featuring a tert-butyl (tBu) ether on its side-chain hydroxyl and a methyl ester (OMe) capping its C-terminus, presented as a stable hydrochloride salt [1]. It belongs to the class of amino acid building blocks essential for stepwise solid-phase and solution-phase peptide synthesis. This specific derivative is uniquely positioned as an intermediate, enabling the construction of threonine-containing peptides where orthogonal protection strategies are required, as highlighted in its role as the precursor to the widely used Fmoc-Thr(tBu)-OH [2].

Technical Justification Against Substituting H-Thr(tBu)-OMe.HCl (CAS 71989-43-0) with Unprotected Analogs


Generic substitution of H-Thr(tBu)-OMe.HCl with unprotected threonine methyl ester (H-Thr-OMe.HCl) or a free acid analog is technically invalid for most advanced peptide syntheses. This is because the unprotected side-chain hydroxyl group in threonine is highly susceptible to acylation and other side reactions during amino acid coupling steps, leading to branched peptides and low yields . The tert-butyl (tBu) group in H-Thr(tBu)-OMe.HCl provides crucial orthogonal protection that remains stable to the basic conditions used for Fmoc removal (e.g., 20% piperidine in DMF), yet is efficiently cleaved under the acidic conditions (e.g., TFA) used for final global deprotection from the resin, ensuring sequence integrity and high coupling efficiency [1]. Furthermore, the methyl ester functionality serves as a temporary C-terminal protecting group in solution-phase syntheses, a feature absent in free acids, enabling highly regioselective modifications .

Quantitative Differentiation: Verified Evidence for Selecting H-Thr(tBu)-OMe.HCl (CAS 71989-43-0) Over Alternative Threonine Derivatives


Efficient Orthogonal Protection for Multi-Step Synthesis of Fmoc-Thr(tBu)-OH

In a patented industrial process for synthesizing the key peptide building block Fmoc-Thr(tBu)-OH, H-Thr(tBu)-OMe.HCl serves as the essential intermediate. The route begins with H-Thr-OMe.HCl, which is then converted to the target compound by reacting the side-chain hydroxyl with isobutene in the presence of an acid catalyst. This specific sequence is required because direct protection of the threonine free acid (H-Thr-OH) with a tBu group is not selective for the hydroxyl over the carboxyl, leading to a complex mixture. The use of H-Thr(tBu)-OMe.HCl provides a clean, high-yielding route to the desired product [1].

Peptide Synthesis Protecting Group Strategy Amino Acid Derivatives

Superior Stereochemical Stability During Advanced Peptide Assembly

The presence of the bulky tert-butyl (tBu) ether on the side-chain of H-Thr(tBu)-OMe.HCl significantly reduces the risk of base-catalyzed epimerization at the alpha-carbon compared to esters of unprotected threonine. During Fmoc-based solid-phase peptide synthesis (SPPS), amino acid derivatives with unprotected hydroxyl groups (like H-Thr-OMe.HCl) can undergo O-acylation and subsequent racemization under repetitive coupling/deprotection cycles. While direct comparative data for H-Thr(tBu)-OMe.HCl is limited, the principle is well-established for the analogous and widely used Fmoc-Thr(tBu)-OH. The tBu group on Fmoc-Thr(tBu)-OH is standard practice precisely because it minimizes racemization during SPPS, as demonstrated in multiple studies where racemization for tBu-protected threonine is typically below 1% [1]. This class-level inference supports the use of the tBu-protected methyl ester for solution-phase or orthogonal protection strategies.

Solid-Phase Peptide Synthesis Stereoselectivity Racemization

Strategic Orthogonality: Differential Stability of tBu vs. Boc and Methyl vs. Free Acid

The combination of protecting groups in H-Thr(tBu)-OMe.HCl offers a unique orthogonal profile. The methyl ester (OMe) is stable to the acidic conditions (e.g., TFA, HCl/dioxane) required to remove the tBu ether and Boc amino-protecting groups . Conversely, the tBu ether is stable to the basic conditions (e.g., NaOH, piperidine) used to saponify the methyl ester or remove Fmoc groups [1]. This is in contrast to a compound like Boc-Thr-OMe.HCl, where the Boc group is labile to the same acidic conditions used to remove the tBu ether, limiting its utility in complex orthogonal syntheses. While the exact stability half-life is not reported for this specific compound, the general stability of methyl esters to 95% TFA for >1 hour is well-documented in peptide chemistry literature [2].

Protecting Group Chemistry Orthogonal Synthesis Peptide Deprotection

Procurement-Driven Application Scenarios for H-Thr(tBu)-OMe.HCl (CAS 71989-43-0)


Industrial-Scale Manufacture of Fmoc-Thr(tBu)-OH

For large-scale producers of Fmoc-amino acids, H-Thr(tBu)-OMe.HCl is the preferred and patented intermediate. The patent literature explicitly describes its use in a high-yielding, cost-effective process for synthesizing Fmoc-Thr(tBu)-OH, a critical and widely used building block in commercial peptide API production [1]. Procuring this specific derivative is essential for implementing this established, scalable industrial route, which avoids the lower yields and complex purifications associated with alternative syntheses.

Solution-Phase Synthesis of Complex Threonine-Containing Peptides

This compound is ideally suited for academic and industrial groups performing solution-phase peptide synthesis, particularly when building peptides with C-terminal threonine residues. The orthogonal tBu/OMe protection allows for the sequential elongation of the peptide chain from the C-terminus. The methyl ester protects the C-terminus during coupling steps and can be selectively removed under mild basic conditions to reveal the free acid for further fragment condensation or final deprotection .

Research into Orthogonal Protecting Group Strategies

For research and development teams focused on developing new peptide chemistries or complex, multivalent conjugates (e.g., peptide-drug conjugates or multifunctional linkers), H-Thr(tBu)-OMe.HCl serves as a well-defined, commercially available building block. Its dual orthogonal protection allows chemists to explore innovative sequential deprotection and functionalization schemes that are not possible with single-protected or free amino acid analogs [2].

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